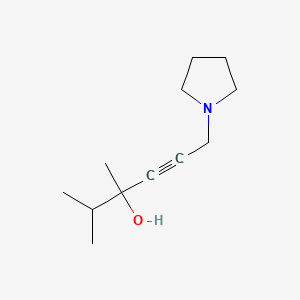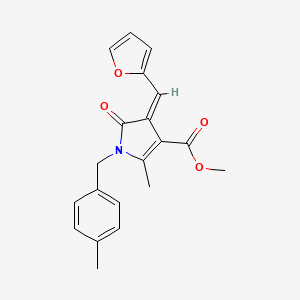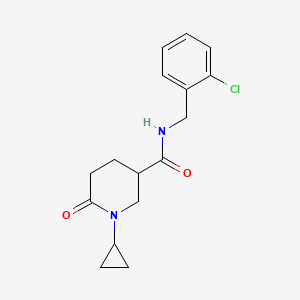
2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol, also known as PNU-282987, is a selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is a ligand-gated ion channel that is widely distributed in the central nervous system and is involved in various physiological processes such as learning, memory, and inflammation. PNU-282987 has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and inflammatory bowel disease.
Mécanisme D'action
2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol exerts its effects by binding to and activating the α7nAChR. This receptor is a ligand-gated ion channel that is permeable to calcium ions and is involved in various physiological processes such as learning, memory, and inflammation. Activation of the α7nAChR by 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol results in an influx of calcium ions into the cell, which triggers a series of intracellular signaling pathways that lead to the observed physiological effects.
Biochemical and Physiological Effects:
2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to have various biochemical and physiological effects. In Alzheimer's disease, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to reduce the accumulation of amyloid beta plaques, which are a hallmark of the disease. 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has also been shown to reduce inflammation in the brain, which is thought to contribute to the cognitive impairment seen in Alzheimer's disease. In schizophrenia, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to improve cognitive function and reduce negative symptoms such as social withdrawal and apathy. In inflammatory bowel disease, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to reduce inflammation and improve gut barrier function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol in lab experiments is its selectivity for the α7nAChR. This allows researchers to specifically target this receptor and study its effects without affecting other receptors or physiological processes. However, one limitation of using 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol is its relatively low potency, which may require higher concentrations to achieve the desired effects. Additionally, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has a relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several future directions for research on 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol. One area of interest is its potential therapeutic applications in other diseases such as multiple sclerosis and Parkinson's disease. Another area of interest is the development of more potent and selective α7nAChR agonists that may have improved therapeutic efficacy. Additionally, further studies are needed to elucidate the intracellular signaling pathways activated by 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol and their role in the observed physiological effects.
Méthodes De Synthèse
The synthesis of 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol involves several steps, including the synthesis of the pyrrolidine ring, the introduction of the alkyne group, and the introduction of the hydroxyl group. The most commonly used method for synthesizing 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol is the Sonogashira coupling reaction, which involves the coupling of an aryl or alkyl halide with an acetylene in the presence of a palladium catalyst. The resulting intermediate is then converted to 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol by a series of chemical reactions.
Applications De Recherche Scientifique
2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to improve cognitive function and reduce inflammation in animal models. In schizophrenia, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to improve cognitive function and reduce negative symptoms such as social withdrawal and apathy. In inflammatory bowel disease, 2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol has been shown to reduce inflammation and improve gut barrier function.
Propriétés
IUPAC Name |
2,3-dimethyl-6-pyrrolidin-1-ylhex-4-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-11(2)12(3,14)7-6-10-13-8-4-5-9-13/h11,14H,4-5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJSSYOPMZYMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#CCN1CCCC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-6-pyrrolidin-1-ylhex-4-yn-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5112452.png)

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B5112467.png)



![N~1~-allyl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide](/img/structure/B5112488.png)

![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5112494.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5112505.png)


![1-[3-(4-iodophenoxy)propyl]pyrrolidine](/img/structure/B5112524.png)
![4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5112538.png)